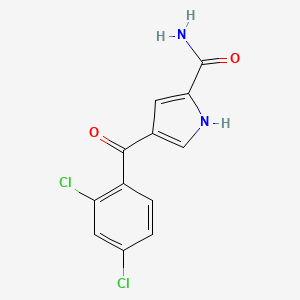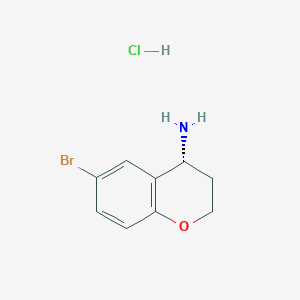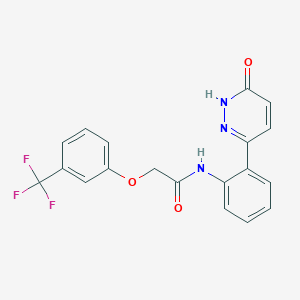
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2,4-dichlorobenzoyl chloride , which is an organic compound used in various chemical reactions. It’s used in the synthesis of biaryls and thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .
Synthesis Analysis
2,4-Dichlorobenzoyl chloride, a related compound, can be synthesized from 2,4-dichlorobenzotrichloride and carboxylic acid . The reaction is catalyzed to produce single or compound coarse acyl chloride, which is then rectified to get the corresponding acyl chloride .Molecular Structure Analysis
While specific structural information for “4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” is not available, a related compound, 2,4-Dichlorobenzoyl peroxide, has a molecular formula of CHClO, an average mass of 380.007 Da, and a monoisotopic mass of 377.902008 Da .Chemical Reactions Analysis
2,4-Dichlorobenzoyl chloride, a related compound, is used in various chemical reactions. For instance, it’s used in the synthesis of biaryls and thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .科学的研究の応用
Antibacterial and Antifungal Applications
Research on pyrrole-2-carboxamide derivatives, including structures similar to 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, has shown promising antibacterial and antifungal activities. A study by Mane et al. (2017) synthesized a series of pyrrole–2–carboxamide derivatives and evaluated them for their antibacterial activity, finding several compounds with potent activity against both Gram-positive and Gram-negative bacterial strains. Additionally, these compounds were screened for antifungal activity, highlighting the potential of pyrrole-2-carboxamide derivatives in addressing various microbial infections (Mane et al., 2017).
Drug Discovery and Molecular Modeling
In the realm of drug discovery, Howells et al. (2022) reported the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues, underscoring the absence of synthetic routes for these compounds in the scientific literature. This research contributes to expanding the chemical space available for the development of new therapeutic agents, with a focus on utilizing standard synthetic procedures for the construction of complex molecules (Howells et al., 2022).
Chemical Synthesis and Functionalization
The functionalization reactions of pyrrole-3-carboxamide derivatives have also been a subject of study. Yıldırım et al. (2005) examined the conversion of 1H-pyrrole-3-carboxylic acid into carboxamide via reactions with diamines, shedding light on the mechanisms of these transformations and their potential applications in synthesizing novel compounds with specific properties (Yıldırım et al., 2005).
Catalysis and Green Chemistry
Davoodnia et al. (2010) explored the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones using a Bronsted-acidic ionic liquid as a catalyst, demonstrating an environmentally friendly and efficient approach to cyclocondensation reactions. This work highlights the application of green chemistry principles in the synthesis of heterocyclic compounds, offering a sustainable method that can be applied to the development of new drugs and materials (Davoodnia et al., 2010).
Safety And Hazards
将来の方向性
While specific future directions for “4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” are not available, research into related compounds continues. For instance, the thermal reaction between di(2,4-dichlorobenzoyl) peroxide and n-Pentadecane, an approximation of the crosslinking of silicone rubbers, has been studied .
特性
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXBYNLAZJGYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)




![(E)-2-cyano-3-(2-propoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2591360.png)
![N-[(5-methyl-2-furyl)methyl]-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2591361.png)

